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Compound of Interest

Compound Name: 3-(p-Tolyl)azetidine hydrochloride

CAS No.: 7606-36-2

Cat. No.: B13348762

Get Quote

The Strategic Value of p-Tolyl Azetidines in
Medicinal Chemistry
Modern drug discovery has increasingly shifted away from flat, sp²-hybridized aromatic rings

toward sp³-rich, conformationally restricted scaffolds. Azetidines—four-membered nitrogen

heterocycles—serve as highly effective bioisosteres for larger aliphatic amines, such as

piperidines and pyrrolidines . They offer an increased fraction of sp³ carbons (Fsp³), which

correlates strongly with improved aqueous solubility, enhanced metabolic stability, and higher

clinical success rates.

The introduction of a p-tolyl (para-methylphenyl) substituent onto the azetidine core represents

a precise structural intervention. The p-tolyl group provides a calculated increase in lipophilicity

and specific steric bulk. Mechanistically, the para-methyl group acts as a hydrophobic anchor,

engaging in van der Waals interactions deep within non-polar target pockets, while the phenyl

ring participates in

stacking . This combination of the rigid azetidine vector and the hydrophobic p-tolyl appendage
has unlocked novel therapeutic potentials across infectious diseases, metabolic disorders, and
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phenotypic screening campaigns.

Core Therapeutic Applications
Antibacterial Agents: Overcoming Gram-Positive
Pathogens
Antimicrobial resistance necessitates the discovery of novel chemotypes. Densely

functionalized 2-methylideneazetidines have recently emerged as potent antibacterial agents.

Specifically, the synthesis of 3-nitro-4-(p-tolyl)azetidine derivatives has yielded remarkable

results against Gram-positive pathogens .

The lead compound, 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (Compound 22), exhibits a

minimum inhibitory concentration (MIC) of 1–2 μg/mL against Enterococcus faecalis and

Staphylococcus aureus, a potency rivaling the reference antibiotic norfloxacin .

Causality of Design: The p-tolyl group at the C4 position is critical for target affinity. The

removal of the chlorine atom from the benzyl group or altering the p-tolyl moiety results in a

complete loss of activity (MIC > 512 μg/mL). The compound maintains a self-validating

therapeutic window, showing cytotoxicity on eukaryotic cells only at concentrations four times

higher than its MIC (IC50 = 36 ± 10 μM) [[1]]([Link]).

Phenotypic Screening and Antimalarial Discovery
In Diversity-Oriented Synthesis (DOS), the stereochemical configuration of small molecules

dictates their biological performance. Researchers utilizing the Broad Institute's DOS collection

applied stereospecific C(sp³)–H arylation to generate a library of cis and transp-tolyl azetidines

.

By subjecting these stereoisomers to high-dimensional cell painting assays, researchers

decoupled the effects of functional-group appendages from three-dimensional structural

variations. The p-tolyl azetidine scaffold, particularly in specific stereochemical configurations,

was identified as a critical pharmacophore for antimalarial activity, demonstrating how rigid

stereocenters can selectively engage parasitic targets while avoiding human host toxicity .

Metabolic Disorders: GPR119 Modulation
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Azetidine derivatives are also being heavily investigated as modulators of GPR119, a G-protein

coupled receptor expressed in the pancreas and gastrointestinal tract. Recent patent literature

details the use of p-tolyl substituted azetidines as active pharmaceutical ingredients for the

treatment of type 2 diabetes, obesity, and dyslipidemia . The rigid azetidine core optimally

positions the p-tolyl group to trigger receptor agonism, leading to glucose-dependent insulin

secretion.
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Synthetic Methodologies & Experimental Protocols
To access these valuable scaffolds, advanced synthetic methodologies such as stereospecific

C–H arylation have been developed. Below is a self-validating protocol for the stereospecific

C(sp³)–H arylation of azetidines to install the p-tolyl group.

Workflow Overview:

Azetidine-2-carboxylic acid
(Chiral Pool)

N-Boc Protection &
8-AQ Coupling

 Step 1 Pd-Catalyzed C-H Arylation
(p-Tolyl Iodide, AgOAc)

 Step 2

In situ Epimerization
(Optional) Step 3a

Auxiliary Removal
(Hydrolysis)

 Step 3b (cis)

 Step 3c (trans)

cis/trans p-Tolyl Azetidines
(DOS Library)

 Step 4
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Step-by-step synthetic workflow for the stereospecific C-H arylation of azetidines.

Step-by-Step Protocol: Stereospecific C(sp³)–H Arylation
of Azetidines
Objective: Synthesize cis-3-(p-tolyl)azetidine-2-carboxylic acid derivatives from chiral azetidine-

2-carboxylic acid .

Directing Group Installation:

Action: Couple N-Boc-protected azetidine-2-carboxylic acid with 8-aminoquinoline (8-AQ)

using standard amide coupling reagents (e.g., HATU, DIPEA).

Causality: The 8-aminoquinoline acts as a bidentate directing group. It strongly

coordinates to the palladium catalyst, bringing the metal center into exact proximity with

the unactivated C3–H bond, overriding inherent steric hindrances.

C–H Arylation Reaction:

Action: In a sealed tube, combine the azetidine substrate (1.0 equiv), p-tolyl iodide (3.0

equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and pivalic acid (0.2 equiv) in cyclopentyl

methyl ether (CPME) or toluene. Heat to 110 °C for 16 hours .

Causality: Pd(OAc)₂ initiates the catalytic cycle. AgOAc serves as the terminal oxidant to

regenerate the active Pd(II) species and acts as an iodide scavenger. Pivalic acid is the

critical proton shuttle; it facilitates the Concerted Metalation-Deprotonation (CMD) step,

significantly lowering the activation energy for C–H bond cleavage.

Self-Validation & In-Process Control:

Action: Monitor the reaction via TLC (hexane:ethyl acetate, 1:1).

Validation: The disappearance of the starting material and the emergence of a new UV-

active spot confirms the coupling. Quench with saturated NH₄Cl and extract with EtOAc.

Stereochemical Verification:

Action: Purify via flash chromatography and analyze the product via ¹H-NMR.
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Validation: Confirm the cis stereochemistry by analyzing the coupling constant (

) between the C2 and C3 protons. The rigid ring structure ensures distinct dihedral angles
for cis vs. trans isomers, validating the stereospecificity of the transformation.

Auxiliary Removal (Deprotection):

Action: Hydrolyze the 8-aminoquinoline group using NaOH in EtOH at elevated

temperatures to yield the free cis-3-(p-tolyl)azetidine-2-carboxylic acid.
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SAR and mechanistic pathway of 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine against
bacteria.

Conclusion
The incorporation of a p-tolyl group onto the highly modular, Fsp³-rich azetidine scaffold

provides a powerful vector for drug discovery. Whether exploiting the hydrophobic bulk to

disrupt bacterial cell walls, utilizing the rigid stereocenters to navigate phenotypic cell-painting

space, or modulating metabolic G-protein coupled receptors, p-tolyl substituted azetidines

represent a versatile and highly translatable chemotype in modern pharmacology.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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